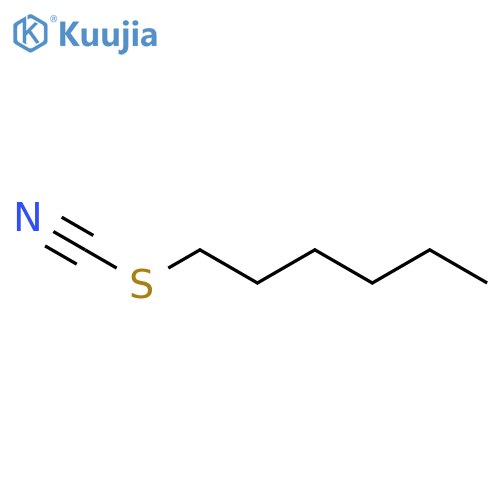Cas no 6803-40-3 (hexyl thiocyanate)

hexyl thiocyanate structure
hexyl thiocyanate 化学的及び物理的性質
名前と識別子
-
- hexyl thiocyanate
- Thiocyanic acid hexyl ester
- 1-hexylthiocyanate
- 1-Thiocyanohexane
- AC1Q4SQG
- BRN 1748295
- Hexylrhodanid
- Hexylrhodanid [German]
- hexylsulfanyl cyanate
- Hexylthiocyanat
- Thiocyansaeure-hexylester
- BESHFZBHEPQOSU-UHFFFAOYSA-N
- Thiocyanic acid, hexyl ester
- hexylthiocyanate
- n-hexyl thiocyanate
- SCHEMBL3507116
- (hexylsulfanyl)carbonitrile
- NSC-9042
- AKOS006272605
- 1-HEXYL THIOCYANATE
- DTXSID30218217
- NSC9042
- Hexyl thiocyanate, AldrichCPR
- UNII-SCX6IA45CK
- WLN: NCS6
- NSC 9042
- 1-thiocyanatohexane
- 6803-40-3
- SCX6IA45CK
- DS-003180
-
- MDL: MFCD00040188
- インチ: InChI=1S/C7H13NS/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3
- InChIKey: BESHFZBHEPQOSU-UHFFFAOYSA-N
- ほほえんだ: CCCCCCSC#N
計算された属性
- せいみつぶんしりょう: 143.07699
- どういたいしつりょう: 143.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 92.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 49.1Ų
じっけんとくせい
- PSA: 23.79
hexyl thiocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023925-25g |
Hexyl thiocyanate |
6803-40-3 | 96% | 25g |
£70.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660576-25g |
1-Thiocyanatohexane |
6803-40-3 | 98% | 25g |
¥4252.00 | 2024-05-04 | |
| A2B Chem LLC | AH39663-250mg |
Thiocyanic acid hexyl ester |
6803-40-3 | 96% | 250mg |
$119.00 | 2024-04-19 | |
| A2B Chem LLC | AH39663-1g |
Thiocyanic acid hexyl ester |
6803-40-3 | 96% | 1g |
$138.00 | 2024-04-19 | |
| A2B Chem LLC | AH39663-5g |
Thiocyanic acid hexyl ester |
6803-40-3 | 96% | 5g |
$194.00 | 2024-04-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-327922-5g |
Hexyl thiocyanate, |
6803-40-3 | 5g |
¥752.00 | 2023-09-05 | ||
| Fluorochem | 023925-5g |
Hexyl thiocyanate |
6803-40-3 | 96% | 5g |
£31.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660576-1g |
1-Thiocyanatohexane |
6803-40-3 | 98% | 1g |
¥411.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660576-250mg |
1-Thiocyanatohexane |
6803-40-3 | 98% | 250mg |
¥220.00 | 2024-05-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-327922-5 g |
Hexyl thiocyanate, |
6803-40-3 | 5g |
¥752.00 | 2023-07-11 |
hexyl thiocyanate 関連文献
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
6803-40-3 (hexyl thiocyanate) 関連製品
- 19942-78-0(n-Octyl thiocyanate)
- 628-83-1((butylsulfanyl)carbonitrile)
- 765-15-1(n-Dodecyl thiocyanate)
- 32446-40-5(pentyl thiocyanate)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
